3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H6Cl2N2O It is characterized by the presence of two nitrile groups and a dichlorophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 2,4-dichlorophenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme-substrate binding or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Benzene-1,2-dicarbonitrile: A related compound with two nitrile groups but lacking the dichlorophenoxy group.
Uniqueness
3-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile is unique due to the combination of the dichlorophenoxy group and the dicarbonitrile moiety
Properties
CAS No. |
652538-68-6 |
---|---|
Molecular Formula |
C14H6Cl2N2O |
Molecular Weight |
289.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H6Cl2N2O/c15-10-4-5-14(12(16)6-10)19-13-3-1-2-9(7-17)11(13)8-18/h1-6H |
InChI Key |
JBUGFPDLMMAELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.